(1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol
Overview
Description
(1-{2-[(1-isobutyrylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol is a useful research compound. Its molecular formula is C17H33N3O2 and its molecular weight is 311.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.25727730 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Zeolite Catalyzed Intramolecular Cyclization
Research has shown that amino alcohols, such as 5-amino-1-pentanol, undergo intramolecular cyclocondensation to form piperidine bases in the presence of zeolite catalysts. This process leads to the formation of piperidine and methyl or ethyl piperidines, highlighting the role of zeolites in facilitating these chemical transformations. The study provides insight into the conditions favoring the formation of piperidine derivatives, emphasizing the efficiency of the HY zeolite catalyst in achieving high conversion rates (Reddy, Kulkarni, & Subrahmanyam, 1994).
Palladium-Catalyzed Aminocarbonylation
Piperidines with ester functionality have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This research demonstrates the versatility of piperidine derivatives in organic synthesis, particularly in the formation of carboxamide compounds from iodobenzene and iodoalkenes. The study also explores the influence of reaction conditions on the yield and chemoselectivity of the products (Takács et al., 2014).
Halide Cluster Catalysis
Another significant application involves the catalytic N-alkylation of amines with primary alcohols using halide clusters. This research highlights the selective N-methylation of piperidine using methanol, showcasing the potential of halide clusters as catalysts for alkylation reactions. Such findings are crucial for the development of efficient and selective methods for modifying piperidine derivatives (Kamiguchi et al., 2007).
Crystal Structure Analysis
The study of crystal structures of piperidine derivatives, such as the 3-ethyl and 3-isopropyl derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, provides valuable insights into the molecular conformation and potential applications in material science and molecular engineering (Raghuvarman et al., 2014).
Electrochemical Oxidation
Research on the indirect electrochemical oxidation of piperidin-4-ones in the presence of sodium halide-base systems opens new pathways for the synthesis of α-hydroxyketals. This method illustrates the applicability of electrochemical techniques in the functionalization of piperidine derivatives, providing an alternative to traditional chemical reactions (Elinson et al., 2006).
Properties
IUPAC Name |
1-[4-[2-[2-(hydroxymethyl)piperidin-1-yl]ethylamino]piperidin-1-yl]-2-methylpropan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-14(2)17(22)20-10-6-15(7-11-20)18-8-12-19-9-4-3-5-16(19)13-21/h14-16,18,21H,3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCBBSGJCFQCAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NCCN2CCCCC2CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.